molecular formula C13H24O2 B13198348 {7,7,9-Trimethyl-1-oxaspiro[4.5]decan-2-yl}methanol

{7,7,9-Trimethyl-1-oxaspiro[4.5]decan-2-yl}methanol

Cat. No.: B13198348
M. Wt: 212.33 g/mol
InChI Key: BBUPGWLLMFCCMK-UHFFFAOYSA-N
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Description

{7,7,9-Trimethyl-1-oxaspiro[4.5]decan-2-yl}methanol is a chemical compound with the molecular formula C₁₃H₂₄O₂ and a molecular weight of 212.33 g/mol . It is characterized by its unique spirocyclic structure, which includes an oxaspiro ring system. This compound is primarily used for research purposes and has various applications in organic synthesis and chemical research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of {7,7,9-Trimethyl-1-oxaspiro[4.5]decan-2-yl}methanol can be achieved through a tandem Prins/pinacol reaction. This method involves the use of aldehydes and 1-(4-hydroxybut-1-en-2-yl)cyclobutanol as starting materials. The reaction is catalyzed by a Lewis acid, which facilitates the formation of the oxaspiro ring system . The reaction conditions typically include a solvent such as dichloromethane and a temperature range of 0-25°C.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the principles of large-scale organic synthesis can be applied. This would involve optimizing the reaction conditions for higher yields and purity, as well as scaling up the reaction using industrial reactors and continuous flow systems.

Chemical Reactions Analysis

Types of Reactions

{7,7,9-Trimethyl-1-oxaspiro[4.5]decan-2-yl}methanol undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The compound can be reduced to form different alcohol derivatives.

    Substitution: The hydroxyl group can be substituted with other functional groups such as halides or amines.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include PCC (Pyridinium chlorochromate) and KMnO₄ (Potassium permanganate).

    Reduction: Reducing agents such as LiAlH₄ (Lithium aluminium hydride) and NaBH₄ (Sodium borohydride) are used.

    Substitution: Reagents like SOCl₂ (Thionyl chloride) for halogenation and amines for amination are commonly employed.

Major Products

The major products formed from these reactions include ketones, aldehydes, halides, and amines, depending on the specific reaction and conditions used.

Scientific Research Applications

{7,7,9-Trimethyl-1-oxaspiro[4.5]decan-2-yl}methanol has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and as a building block in spirocyclic compound synthesis.

    Biology: The compound is studied for its potential biological activities and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of {7,7,9-Trimethyl-1-oxaspiro[4.5]decan-2-yl}methanol involves its interaction with various molecular targets. The hydroxyl group allows it to form hydrogen bonds and engage in nucleophilic reactions. The spirocyclic structure provides rigidity and unique spatial orientation, which can influence its reactivity and interactions with other molecules. Specific pathways and targets depend on the context of its application, such as enzyme inhibition or receptor binding in biological systems.

Comparison with Similar Compounds

Similar Compounds

    {1-oxaspiro[4.5]decan-2-yl}methanol: Similar in structure but lacks the trimethyl substitution.

    {8,8-dimethyl-1-oxaspiro[4.5]decan-2-yl}methanamine hydrochloride: Contains a methanamine group instead of a hydroxyl group.

    (2R,5S)-2,6,10,10-Tetramethyl-1-oxaspiro[4.5]decan-7-one: Features a ketone group and different methyl substitutions.

Uniqueness

{7,7,9-Trimethyl-1-oxaspiro[4.5]decan-2-yl}methanol is unique due to its specific trimethyl substitution pattern, which can influence its chemical properties and reactivity. This makes it a valuable compound for studying the effects of steric hindrance and electronic factors in spirocyclic systems.

Properties

Molecular Formula

C13H24O2

Molecular Weight

212.33 g/mol

IUPAC Name

(7,7,9-trimethyl-1-oxaspiro[4.5]decan-2-yl)methanol

InChI

InChI=1S/C13H24O2/c1-10-6-12(2,3)9-13(7-10)5-4-11(8-14)15-13/h10-11,14H,4-9H2,1-3H3

InChI Key

BBUPGWLLMFCCMK-UHFFFAOYSA-N

Canonical SMILES

CC1CC(CC2(C1)CCC(O2)CO)(C)C

Origin of Product

United States

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